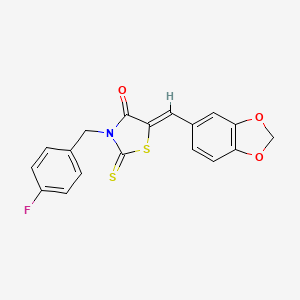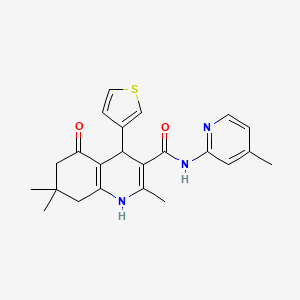
N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide, also known as PP-1, is a potent and selective inhibitor of Src family kinases. Src family kinases are a group of non-receptor tyrosine kinases that play a crucial role in various cellular functions, including cell proliferation, differentiation, migration, and survival. PP-1 has been widely used in scientific research to investigate the role of Src family kinases in different biological processes.
作用機序
N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide is a potent and selective inhibitor of Src family kinases. Src family kinases are non-receptor tyrosine kinases that play a crucial role in various cellular functions, including cell proliferation, differentiation, migration, and survival. N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide binds to the ATP-binding site of Src family kinases and inhibits their activity, thereby blocking downstream signaling pathways.
Biochemical and Physiological Effects:
N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide inhibits the activity of Src family kinases, which play a crucial role in various cellular functions, including cell proliferation, differentiation, migration, and survival. N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate neuronal signaling.
実験室実験の利点と制限
N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide has several advantages and limitations for lab experiments. One of the advantages of N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide is its potency and selectivity for Src family kinases. N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide has been shown to be a highly effective inhibitor of Src family kinases, with minimal off-target effects. Another advantage of N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide is its ability to be used in both in vitro and in vivo experiments. N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide has been used in a wide range of experimental systems, including cell culture, animal models, and clinical studies. However, one of the limitations of N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide is its potential toxicity. N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experimental systems.
将来の方向性
There are several future directions for the use of N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide in scientific research. One direction is the investigation of the role of Src family kinases in different biological processes. Src family kinases have been implicated in various cellular functions, including cell proliferation, differentiation, migration, and survival. N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide can be used to investigate the specific role of Src family kinases in these processes. Another direction is the development of new and more potent Src family kinase inhibitors. N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide has been shown to be a highly effective inhibitor of Src family kinases, but there is still room for improvement in terms of potency and selectivity. Finally, N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide can be used in combination with other drugs to enhance its efficacy and reduce toxicity. Combination therapies have shown promise in the treatment of various diseases, including cancer and inflammation.
合成法
N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide can be synthesized using a multistep synthetic route. The first step involves the reaction between 2-bromopyridine and 3-phenoxyaniline in the presence of potassium carbonate to form 6-phenoxy-3-pyridinylamine. The second step involves the reaction between 6-phenoxy-3-pyridinylamine and 2-pyridinecarboxylic acid in the presence of carbonyldiimidazole to form N-(6-phenoxy-3-pyridinyl)-2-pyridinecarboxamide. The final step involves the reaction between N-(6-phenoxy-3-pyridinyl)-2-pyridinecarboxamide and 4-piperidinecarboxylic acid in the presence of dicyclohexylcarbodiimide to form N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide.
科学的研究の応用
N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide has been widely used in scientific research to investigate the role of Src family kinases in different biological processes. Src family kinases are involved in various cellular functions, including cell proliferation, differentiation, migration, and survival. N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide has been used to study the role of Src family kinases in cancer, inflammation, and neuronal signaling.
特性
IUPAC Name |
N-(6-phenoxypyridin-3-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c28-22(17-11-14-27(15-12-17)23(29)20-8-4-5-13-24-20)26-18-9-10-21(25-16-18)30-19-6-2-1-3-7-19/h1-10,13,16-17H,11-12,14-15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEPJPKRXCXBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-phenoxypyridin-3-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5202395.png)

![2-({5-[2-(4-fluorobenzoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide](/img/structure/B5202411.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-3-methyl-1-piperidinecarboxamide](/img/structure/B5202427.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5202428.png)
![ethyl 4-[4-(4-hydroxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5202434.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5202439.png)
![2-methyl-N-{1-[1-(4-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5202445.png)




![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide](/img/structure/B5202507.png)
![2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5202515.png)